molecular formula C6H16N4 B100117 1-(5-Aminopentyl)guanidine CAS No. 18431-52-2

1-(5-Aminopentyl)guanidine

Cat. No. B100117
CAS RN: 18431-52-2
M. Wt: 144.22 g/mol
InChI Key: XJHFHPPZQVRVHD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(5-Aminopentyl)guanidine, also known as APG, is a guanidine derivative that has shown potential as a therapeutic agent in various scientific studies. APG has been studied for its potential use in treating various diseases, including diabetes, hypertension, and neurological disorders.

Scientific Research Applications

Stability and Degradation Studies

  • "1-(5-Aminopentanoyl)guanidine" shows significant instability under alkaline conditions, decomposing rapidly to form piperidin-2-one. This highlights its potential use in studying the stability of acylguanidines in different chemical environments (Brennauer et al., 2007).

Synthesis and Characterization

  • The synthesis of guanidine compounds, including 1-(5-Aminopentyl)guanidine, is an area of significant interest due to their diverse biological activities. Methods such as amine reaction with activated guanidine precursors and subsequent deprotection to yield free guanidines are key techniques in this field (Shaw et al., 2015).

Biological Applications

  • Guanidine compounds, including derivatives of 1-(5-Aminopentyl)guanidine, have been studied for their biological activities. They are notable for their potential use in drug discovery, particularly for treatments acting on the central nervous system, as anti-inflammatory agents, and in chemotherapy (Sa̧czewski & Balewski, 2013).

Mechanistic Insights in Chemical Reactions

  • Studies on guanidine compounds including 1-(5-Aminopentyl)guanidine derivatives, provide valuable mechanistic insights into reactions like aminolysis of carbonates, highlighting their role as catalysts and reagents in organic synthesis (Alves et al., 2017).

properties

CAS RN

18431-52-2

Product Name

1-(5-Aminopentyl)guanidine

Molecular Formula

C6H16N4

Molecular Weight

144.22 g/mol

IUPAC Name

2-(5-aminopentyl)guanidine

InChI

InChI=1S/C6H16N4/c7-4-2-1-3-5-10-6(8)9/h1-5,7H2,(H4,8,9,10)

InChI Key

XJHFHPPZQVRVHD-UHFFFAOYSA-N

SMILES

C(CCN)CCN=C(N)N

Canonical SMILES

C(CCN)CCN=C(N)N

Other CAS RN

18431-52-2

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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